Oxyfedrine hydrochloride

Description

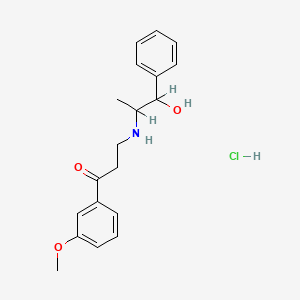

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPNNYLJGSMPK-JPJJPTBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048632 | |

| Record name | l-Oxyfedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-42-7, 14223-94-0 | |

| Record name | 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16777-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyfedrine hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyfedrine L-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Oxyfedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYFEDRINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYFEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic agent with a multifaceted mechanism of action, primarily utilized in the management of angina pectoris. Its therapeutic effects are rooted in a combination of direct and indirect sympathomimetic actions, culminating in improved myocardial oxygenation and coronary blood flow. This technical guide delineates the core mechanism of action of oxyfedrine, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and metabolic conversion. Oxyfedrine acts as a partial agonist at β-adrenergic receptors and its major active metabolite, norephedrine, functions as a norepinephrine-releasing agent. This dual action leads to positive inotropic and chronotropic effects, alongside coronary and peripheral vasodilation.

Introduction

Oxyfedrine hydrochloride is a pharmacological agent recognized for its anti-anginal properties.[1] It is a sympathomimetic amine that enhances myocardial oxygen consumption and improves coronary blood flow.[2] Its unique pharmacological profile stems from a dual mechanism involving both direct receptor interaction and indirect modulation of neurotransmitter levels.[2][3] This document provides a comprehensive overview of the molecular and physiological mechanisms underpinning the therapeutic effects of oxyfedrine, intended for an audience of researchers and professionals in drug development.

Core Mechanism of Action

The primary mechanism of action of this compound is complex, involving direct partial agonism at β-adrenergic receptors and an indirect sympathomimetic effect mediated by its active metabolite, norephedrine.[2][3]

Direct Action: Partial Agonism at β-Adrenergic Receptors

Oxyfedrine acts as a partial agonist at β-adrenergic receptors, with evidence suggesting it is non-selective for β1 and β2 subtypes.[3] This interaction initiates a downstream signaling cascade within cardiac myocytes and vascular smooth muscle cells.

-

β-Adrenergic Receptor Stimulation : Upon binding to β-adrenergic receptors, particularly β1 receptors in the heart, oxyfedrine stimulates the Gs alpha subunit of the associated G-protein.[2]

-

Adenylyl Cyclase Activation and cAMP Production : This activation of Gs-protein leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation : The elevated intracellular concentration of cAMP activates Protein Kinase A (PKA).[2]

-

Phosphorylation of Target Proteins : PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes. This leads to an increased influx of calcium ions into the cells and enhanced sarcoplasmic reticulum calcium uptake and release, resulting in increased myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect).[2]

-

Vasodilation : In vascular smooth muscle, the increase in cAMP and subsequent PKA activation leads to the phosphorylation of myosin light chain kinase, causing smooth muscle relaxation and vasodilation, particularly in the coronary arteries.[2][4] This improves blood flow and oxygen supply to the myocardium.[2]

Indirect Action: Role of the Active Metabolite Norephedrine

A significant portion of oxyfedrine's effect is attributed to its major active metabolite, norephedrine.[3] Oxyfedrine is metabolized to norephedrine, which acts as a norepinephrine-releasing agent.[3] This indirect sympathomimetic action contributes to the overall cardiovascular effects.

-

Norepinephrine (B1679862) Release : Norephedrine promotes the release of norepinephrine from sympathetic nerve terminals.

-

Adrenergic Receptor Stimulation : The released norepinephrine then acts on α- and β-adrenergic receptors, further enhancing myocardial contractility and causing vasoconstriction in some vascular beds while contributing to the overall inotropic support.

Quantitative Data

The following tables summarize the available quantitative data from clinical and preclinical studies on this compound.

Table 1: Hemodynamic Effects in Humans

| Parameter | Change Induced by Isoprenaline (2.73 µ g/min ) | Change Induced by Isoprenaline (6.16 µ g/min ) | Change Induced by Isoprenaline (2.73 µ g/min ) after Oxyfedrine (8 mg IV) | Change Induced by Isoprenaline (6.16 µ g/min ) after Oxyfedrine (8 mg IV) |

| Heart Rate | +33% | +83% | +19% | +62% |

| Cardiac Output | +90% | +153% | +30% | +71% |

| Systolic Blood Pressure | +16% | +20% | +6% | +7% |

| Stroke Volume | +42% | +38% | +10% | +6% |

| Peripheral Vascular Resistance | -50% | -63% | -31% | -50% |

| Cardiac Work | +86% | +148% | +19% | +54% |

| Data from a study in 12 healthy volunteers demonstrating the β-antagonistic property of oxyfedrine consistent with partial agonistic activity. |

Table 2: Effects on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease

| Myocardial Region | Baseline Blood Flow (ml/g/min) | Blood Flow After Oxyfedrine (0.11-0.13 mg/kg IV) (ml/g/min) | Percentage Increase |

| Supplied by Stenotic Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% |

| Supplied by Angiographically Normal Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% |

| Data from a study in six patients with chronic stable angina.[1] |

Experimental Protocols

Detailed experimental protocols for the assays cited are often not fully available in the published literature. The following are representative methodologies for key experiments based on standard pharmacological practices.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes a general method for determining the binding affinity of a compound like oxyfedrine to β-adrenergic receptors.

-

Membrane Preparation :

-

Isolate cell membranes from a cell line expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells) or from cardiac tissue.

-

Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the binding buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay :

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist with known high affinity for β-adrenergic receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes (typically 10-50 µg of protein per well).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Detection and Analysis :

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the oxyfedrine concentration.

-

Analyze the data using non-linear regression to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol outlines a method to measure the effect of oxyfedrine on intracellular cAMP levels.

-

Cell Culture and Plating :

-

Culture a suitable cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.

-

Plate the cells in a 96-well plate and grow to a confluent monolayer.

-

-

Assay Procedure :

-

Wash the cells with a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells. A positive control, such as the full agonist isoproterenol, should be included.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement :

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis :

-

Plot the measured cAMP concentration against the logarithm of the oxyfedrine concentration.

-

Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect).

-

Isolated Langendorff Perfused Heart Model

This ex vivo model is used to assess the direct effects of oxyfedrine on cardiac function.

-

Heart Isolation and Cannulation :

-

Anesthetize a small mammal (e.g., a rat or guinea pig) and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Identify the aorta and cannulate it onto the Langendorff apparatus.

-

-

Retrograde Perfusion :

-

Initiate retrograde perfusion of the heart through the aorta with warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow. The perfusion pressure forces the aortic valve to close, directing the buffer into the coronary arteries.

-

Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

-

-

Data Acquisition :

-

Measure cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rates of contraction and relaxation (+dP/dtmax and -dP/dtmax) using a pressure transducer inserted into the left ventricle via a balloon.

-

Measure coronary flow by collecting the effluent from the heart.

-

-

Drug Administration and Analysis :

-

After the stabilization period, infuse this compound at various concentrations into the perfusion buffer.

-

Record the changes in the measured cardiac parameters in response to the drug.

-

Analyze the dose-dependent effects of oxyfedrine on cardiac function.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of oxyfedrine's direct action.

Metabolic Conversion and Indirect Action of Oxyfedrine

Caption: Indirect action via the active metabolite norephedrine.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Conclusion

The mechanism of action of this compound is a compelling example of a dual-action cardiovascular drug. Its ability to act as a partial agonist at β-adrenergic receptors provides a direct stimulus for increased myocardial contractility and coronary vasodilation. This is complemented by the indirect sympathomimetic effects of its active metabolite, norephedrine, which augments the release of norepinephrine. This combined mechanism allows for an increase in cardiac output and oxygen supply to the myocardium, which is beneficial in the treatment of angina pectoris. Further research to elucidate the precise binding kinetics and subtype selectivity would provide a more complete understanding of its pharmacological profile. The experimental frameworks provided in this guide offer a basis for such future investigations.

References

- 1. Norepinephrine inhibits human natural killer cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of oxyfedrine on isolated portal vein and other smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine hydrochloride is a synthetic sympathomimetic amine, recognized for its vasodilatory and β-adrenergic agonist properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and analytical methodologies related to this compound. The document details the general synthetic pathway, outlines its pharmacodynamic effects on the cardiovascular system through the β-adrenergic signaling cascade, and discusses relevant analytical techniques for its characterization and quantification.

Discovery and Development

This compound, also known by trade names such as Ildamen® and Myofedrin®, was developed for the management of cardiovascular conditions, particularly angina pectoris and myocardial infarction.[1] While the specific timeline of its discovery is not extensively documented in readily available literature, it is known to have been researched and developed by pharmaceutical institutions including Baxter Healthcare and Pfizer.[2] The compound emerged from research into sympathomimetic amines and their effects on the cardiovascular system. Its development was aimed at creating a coronary vasodilator that could improve blood flow and oxygen supply to the myocardium.[1]

Synthesis of this compound

The primary synthetic route to Oxyfedrine is a Mannich condensation . This is a three-component organic reaction involving an enolizable ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1]

In the case of Oxyfedrine, the reactants are:

-

Phenylpropanolamine (specifically, l-norephedrine) : Provides the core amine structure.

-

Formaldehyde (B43269) : Acts as the methylene (B1212753) bridge donor.

-

m-Acetanisole (3-acetylanisole) : The enolizable ketone component.

The reaction proceeds to yield 3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one, which is Oxyfedrine.[1] The basic compound is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

General Experimental Protocol

-

Reaction Setup : The enolizable ketone (m-acetanisole) and the amine hydrochloride (l-norephedrine hydrochloride) are dissolved in a suitable solvent, often a lower alcohol like ethanol (B145695).

-

Addition of Formaldehyde : An aqueous solution of formaldehyde (formalin) is added to the mixture.

-

Reaction Conditions : The reaction mixture is typically heated under reflux for a period of several hours to drive the condensation. The progress of the reaction would be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

-

Workup and Isolation : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove unreacted starting materials and byproducts. This may involve pH adjustments and extractions with an organic solvent.

-

Purification : The crude product is purified, commonly by recrystallization from a suitable solvent system to yield the pure Oxyfedrine base.

-

Salt Formation : The purified Oxyfedrine base is dissolved in a solvent like ethanol or ether, and a solution of hydrochloric acid in a suitable solvent is added to precipitate the this compound salt.

-

Final Product : The precipitated salt is collected by filtration, washed with a cold solvent, and dried to afford the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its action as a partial β-adrenergic receptor agonist .[1] It is a vasodilator and also has positive chronotropic and inotropic effects.[3] The primary mechanism involves the stimulation of β-adrenergic receptors, which are G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

The signaling pathway is as follows:

-

Receptor Binding : Oxyfedrine binds to β-adrenergic receptors on the surface of cardiac myocytes and vascular smooth muscle cells.

-

G-Protein Activation : This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation : The increased levels of cAMP activate Protein Kinase A (PKA).

-

Downstream Effects : PKA then phosphorylates various intracellular proteins, leading to:

-

In cardiac muscle : Increased calcium influx, resulting in increased contractility (inotropic effect) and heart rate (chronotropic effect).[2]

-

In vascular smooth muscle : Phosphorylation of proteins that leads to muscle relaxation, causing vasodilation.[2] This vasodilation in the coronary arteries improves blood flow to the myocardium.

-

This dual action of increasing myocardial contractility while also improving coronary blood flow is beneficial in conditions like angina pectoris.[2][3]

Signaling Pathway Diagram

Caption: β-adrenergic signaling pathway activated by Oxyfedrine.

Analytical Methods for Characterization and Quantification

A variety of analytical techniques are employed for the identification and quantification of this compound in bulk drug substances and pharmaceutical formulations.

Spectrophotometry

Visible spectrophotometry is a common method for the quantification of Oxyfedrine. One reported method is based on an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of sodium periodate (B1199274) (NaIO4). This reaction forms a colored chromogen with a maximum absorbance (λmax) at 632 nm. The method has been shown to be linear over a concentration range of 1-6 µg/mL.

Another spectrophotometric method involves a charge-transfer complexation reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a chloroform (B151607) medium. The resulting colored complex exhibits a λmax at 470 nm and is linear over a concentration range of 50-250 µg/mL.

Table 1: Spectrophotometric Methods for Oxyfedrine Quantification

| Method | Reagents | λmax (nm) | Linearity Range (µg/mL) |

| Oxidative Coupling | MBTH, NaIO4 | 632 | 1 - 6 |

| Charge-Transfer Complexation | DDQ | 470 | 50 - 250 |

Chromatography

While specific research articles detailing chromatographic methods for this compound were not identified in the search, standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for assessing purity and quantifying the active pharmaceutical ingredient (API).

-

HPLC : A reverse-phase HPLC method with UV detection would be suitable for the separation and quantification of Oxyfedrine from its potential impurities and degradation products. The method would require validation for parameters such as linearity, accuracy, precision, specificity, and robustness.

-

GC : Gas chromatography, likely with a mass spectrometry (MS) detector (GC-MS), could be used for the identification and quantification of volatile impurities and for structural confirmation.

Spectroscopic Methods for Structural Elucidation

For the structural confirmation of newly synthesized this compound, a combination of spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR would provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.

-

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic (C=C) groups.

-

Mass Spectrometry (MS) : MS would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Conclusion

This compound remains a compound of interest in the study of cardiovascular pharmacology due to its dual mechanism of action. While detailed information on its original discovery and a specific, reproducible synthesis protocol with quantitative data are not widely published, the general synthetic pathway via Mannich condensation is established. The mechanism of action through the β-adrenergic signaling cascade is well-understood and provides a clear basis for its therapeutic effects. The analytical methodologies for its quantification in pharmaceutical dosage forms are well-defined, relying on robust techniques such as spectrophotometry and chromatography. This guide provides a foundational understanding for researchers and professionals working with or developing related cardiovascular drugs.

References

- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]

- 2. [Syntheses of 14C-1-erythro-norephedrine and its N-substitution products 14C-oxyfedrine and 14C-D 13,625] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE60226038T2 - PROCESS FOR SYNTHESIS OF AMINES SUCH AS EPHEDRINE AND INTERMEDIATE PRODUCTS - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a synthetic sympathomimetic amine with notable cardiovascular effects. Primarily classified as a partial β-adrenergic agonist, it exhibits a unique dual mechanism of action involving direct receptor stimulation and an indirect sympathomimetic effect mediated by its active metabolite. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Oxyfedrine hydrochloride. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Chemical Identity and Structure

This compound is the hydrochloride salt of Oxyfedrine. The L-form of the hydrochloride is the more commonly studied enantiomer.

Chemical Structure:

IUPAC Name: 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride[1][2]

CAS Number:

Molecular Formula: C₁₉H₂₄ClNO₃[1][2][3]

Molecular Weight: 349.85 g/mol [1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | ||

| L-Form Hydrochloride | 192-194 °C | [3] |

| DL-Form Hydrochloride | 173-175 °C | [3] |

| Solubility | ||

| DMSO | 45 mg/mL (L-Form HCl) | |

| 175 mg/mL | ||

| pKa | ||

| Strongest Acidic | 13.88 | |

| Strongest Basic | 9.06 |

Pharmacology

This compound exerts its pharmacological effects primarily through its interaction with the adrenergic system.

Mechanism of Action

This compound's mechanism of action is twofold:

-

Direct Partial β-Adrenergic Agonism: It acts as a partial agonist at β-adrenergic receptors. While it appears to be non-selective for β₁ and β₂ subtypes, it shows selectivity for β-receptors over α-adrenergic receptors at therapeutic concentrations.[1] This agonism at β-receptors, particularly β₁-receptors in the heart, leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect), as well as vasodilation of coronary and peripheral blood vessels.[3][4]

-

Indirect Sympathomimetic Action: A significant portion of Oxyfedrine's effect is attributed to its major active metabolite, norephedrine. Norephedrine acts as a norepinephrine-releasing agent, thereby indirectly stimulating adrenergic receptors.[1]

This dual mechanism contributes to its therapeutic effects in cardiovascular conditions.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are observed in the cardiovascular system. It enhances myocardial oxygen supply by causing coronary vasodilation and improves myocardial metabolism.[3] Clinical studies have demonstrated that intravenous administration of oxyfedrine significantly increases regional myocardial blood flow in patients with coronary artery disease, both in areas supplied by stenotic and non-stenotic vessels.

Pharmacokinetics

-

Bioavailability: The oral bioavailability of Oxyfedrine is approximately 85%.[1]

-

Protein Binding: It is almost completely bound to plasma proteins (nearly 100%).[1]

-

Metabolism: A major active metabolite is norephedrine.[1]

-

Elimination Half-Life: The elimination half-life is around 4.2 hours.[1]

-

Excretion: Approximately 90% of the active metabolites are excreted in the urine.[1]

Therapeutic Uses

This compound has been used in the treatment of various cardiovascular conditions, including:

Experimental Protocols

Detailed methodologies for key experiments are crucial for the scientific evaluation of a compound. Below are representative protocols for assessing the pharmacological activity of this compound.

Isolated Tissue Organ Bath Assay for Vasodilator Effect

This protocol describes a method to assess the direct effect of this compound on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation: A laboratory animal (e.g., a rat) is euthanized according to ethical guidelines. The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit physiological salt solution. The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an isolated tissue organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams. Following equilibration, the rings are contracted with a standard agonist, such as phenylephrine (B352888) or potassium chloride, to establish a stable contractile tone.

-

Drug Administration: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

-

Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation induced by this compound is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) is calculated to determine its potency as a vasodilator.

cAMP Accumulation Assay in Cultured Cells

This protocol outlines a method to quantify the effect of this compound on intracellular cAMP levels, confirming its action on the β-adrenergic signaling pathway.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing β-adrenergic receptors (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) and allowed to adhere and grow to a suitable confluency.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Cells are then stimulated with various concentrations of this compound for a defined period.

-

Following stimulation, the cells are lysed to release intracellular cAMP.

-

-

cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A concentration-response curve is constructed by plotting the measured cAMP levels against the logarithm of the this compound concentration. The EC₅₀ value is then determined to quantify its potency in stimulating cAMP production.

Signaling Pathway

The primary signaling pathway activated by this compound upon binding to β-adrenergic receptors is the Gs-adenylyl cyclase-cAMP-PKA pathway.

Quantitative Data Summary

Table 2: In Vivo Effects of Intravenous this compound in Patients with Coronary Artery Disease

| Parameter | Baseline (mean ± SD) | After Oxyfedrine (mean ± SD) | % Change | p-value |

| Myocardial Blood Flow (mL/g/min) | ||||

| In areas with coronary stenosis | 0.90 ± 0.15 | 1.20 ± 0.31 | +25% | p = 0.002 |

| In areas with normal vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | +22% | p < 0.05 |

Data from a study involving intravenous administration of a single bolus (0.11-0.13 mg/kg) of oxyfedrine.

Conclusion

This compound is a pharmacologically interesting molecule with a distinct dual mechanism of action on the cardiovascular system. Its ability to act as a partial β-adrenergic agonist and to have its effects augmented by its active metabolite, norephedrine, provides a unique profile for potential therapeutic applications. This technical guide has summarized the key chemical, physical, and pharmacological properties of this compound, and has provided detailed experimental frameworks for its further investigation. The presented data and protocols should serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development.

References

- 1. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 2. Isolated organ/tissue test – organ bath [panlab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Possible mechanisms of action of oxyfedrine as an antianginal drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Oxyfedrine hydrochloride IUPAC name and synonyms

An In-depth Technical Guide to Oxyfedrine (B31961) Hydrochloride

This technical guide provides a comprehensive overview of oxyfedrine hydrochloride, including its chemical identity, pharmacological properties, and relevant experimental data. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Chemical Identity

IUPAC Name: 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride[1][2]

Synonyms:

-

FDA-1576[6]

-

1-Propanone, 3-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-(3-methoxyphenyl)-, hydrochloride (1:1)[2][6]

Pharmacological Data

This compound is a sympathomimetic agent and coronary vasodilator.[5] Its primary mechanism of action involves partial agonism at β-adrenergic receptors.[4][5]

Quantitative Pharmacological and Toxicological Data

| Parameter | Value | Species | Route of Administration | Reference |

| Pharmacodynamics | ||||

| ALDH Activity Suppression | 50 μM (48 h) | Human cancer cell lines (HCT116, HSC-4) | In vitro | [8] |

| Pharmacokinetics | ||||

| Oral Bioavailability | 85% | Not specified | Oral | [5] |

| Protein Binding | Almost 100% | Not specified | Not applicable | [5] |

| Elimination Half-life | 4.2 hours | Not specified | Not applicable | [5] |

| Efficacy | ||||

| Anti-anginal Action | 14 mg/kg (for 3-4 weeks) | Cat | Oral | [8][9][10] |

| Tumor Growth Suppression (with Sulfasalazine) | 10 mg/kg | Mouse (xenograft) | Intraperitoneal | [8][9] |

| Decrease in Blood Viscosity | 1 mg/kg | Rat | Intravenous | [8][9] |

| Toxicology | ||||

| LD50 (L-Form HCl) | 29 mg/kg | Mouse | Intravenous | [7] |

| LD50 (DL-Form HCl) | 34 mg/kg | Mouse | Intravenous | [7] |

Mechanism of Action

This compound exerts its effects through a dual mechanism involving both direct cardiac stimulation and vasodilation.[3] It is a partial agonist of β-adrenergic receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates cellular proteins.[11] In myocardial cells, this cascade results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[11][12]

Simultaneously, the stimulation of β-adrenergic receptors in vascular smooth muscle causes relaxation, leading to vasodilation.[3] This is particularly noted in the coronary vessels, improving blood flow to the myocardium.[11][12] A major active metabolite of oxyfedrine is norephedrine, which may also contribute to its effects by acting as a norepinephrine-releasing agent.[5]

More recent research has also identified oxyfedrine as an inhibitor of aldehyde dehydrogenase (ALDH), which may have implications for its use in sensitizing cancer cells to certain therapies.[8][13]

Experimental Protocols

In Vivo Hemodynamic Assessment in Feline Model

This protocol is based on studies investigating the long-term effects of oral oxyfedrine administration on cardiovascular parameters.[10]

Objective: To determine the hemodynamic effects of chronic oral administration of oxyfedrine in cats.

Methodology:

-

Animal Model: Adult cats of either sex.

-

Acclimatization: Animals are housed under standard laboratory conditions for a specified period before the experiment.

-

Grouping: Animals are randomly assigned to a treatment group (oxyfedrine) and a placebo group (lactose). The study can be conducted in a double-blind manner.

-

Drug Administration: Oxyfedrine is administered orally at a dose of 14 mg/kg daily for 3-4 weeks. The placebo group receives an equivalent amount of lactose.

-

Anesthesia and Surgical Preparation: Following the treatment period, cats are anesthetized (e.g., with a suitable anesthetic agent). Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration. A catheter may also be placed in the left ventricle for pressure measurements.

-

Hemodynamic Measurements:

-

Arterial Blood Pressure: Measured continuously via the arterial catheter.

-

Heart Rate: Derived from the arterial pressure waveform.

-

Cardiac Output: Can be measured using methods like thermal dilution.

-

Left Ventricular dP/dt max: A measure of myocardial contractility, obtained from the left ventricular pressure signal.

-

-

Challenge Studies: Dose-response curves to agents like isoprenaline can be generated to assess the degree of β-adrenoceptor blockade.

-

Data Analysis: Hemodynamic parameters between the oxyfedrine-treated and placebo groups are compared using appropriate statistical tests.

In Vitro Assessment of ALDH Inhibition and Cancer Cell Sensitization

This protocol is derived from research on the repurposing of oxyfedrine for cancer therapy.[13]

Objective: To evaluate the ability of oxyfedrine to inhibit aldehyde dehydrogenase (ALDH) and sensitize cancer cells to GSH-depleting agents.

Methodology:

-

Cell Lines: Human cancer cell lines, such as HCT116 (colon cancer) and HSC-4 (oral squamous cell carcinoma), are used.

-

Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

-

Treatment: Cells are treated with oxyfedrine (e.g., 50 μM), a GSH-depleting agent (e.g., the xCT inhibitor sulfasalazine), or a combination of both for a specified duration (e.g., 48 hours).

-

ALDH Activity Assay: ALDH activity in cell lysates is measured using a commercially available kit, which typically measures the conversion of a substrate to a fluorescent product.

-

Cell Viability Assay: Cell death is quantified using methods such as the trypan blue exclusion assay or flow cytometry with viability dyes (e.g., propidium (B1200493) iodide).

-

Detection of Oxidative Stress: Accumulation of cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) can be measured by techniques such as immunoblotting or immunofluorescence.

-

In Vivo Xenograft Model:

-

Cancer cells are subcutaneously injected into immunodeficient mice.

-

Once tumors are established, mice are treated with vehicle, oxyfedrine (e.g., 10 mg/kg, i.p.), sulfasalazine, or a combination.

-

Tumor growth is monitored over time.

-

At the end of the study, tumors can be excised for further analysis (e.g., microarray analysis).

-

-

Data Analysis: Statistical comparisons are made between different treatment groups for all in vitro and in vivo endpoints.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 1-Propanone, 3-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-(3-methoxyphenyl)-, hydrochloride (1:1) | C19H24ClNO3 | CID 5489012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Oxyfedrine L-form HCl | Adrenergic Receptor | TargetMol [targetmol.com]

- 5. Oxyfedrine - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. Oxyfedrine [drugfuture.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Past: An In-depth Technical Guide to the Historical Research of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfedrine (B31961) hydrochloride, a sympathomimetic amine, emerged in the mid-20th century as a notable therapeutic agent for cardiovascular diseases, particularly angina pectoris. Its unique pharmacological profile, characterized by a dual mechanism of action as a β-adrenergic agonist and a coronary vasodilator, set it apart from other antianginal drugs of its time. This technical guide delves into the historical context of Oxyfedrine hydrochloride research, providing a comprehensive overview of its discovery, preclinical and clinical development, and the elucidation of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of cardiovascular pharmacology and the scientific journey of this particular compound.

Historical Development

The development of Oxyfedrine can be traced back to the mid-1960s. A key milestone in its history is the U.S. Patent 3,225,095, filed on December 21, 1965, by Kurt Thiele and assigned to Degussa, a German chemical company.[1] This patent laid the groundwork for the synthesis and potential therapeutic applications of this novel compound. The drug was later marketed under brand names such as Ildamen and Myofedrin.[1] Early research and development efforts were focused on its potential to alleviate the symptoms of coronary artery disease.

Preclinical Research: Unraveling the Pharmacological Profile

Early preclinical investigations were instrumental in characterizing the pharmacological effects of this compound. These studies, primarily conducted in the 1970s, utilized various animal models to assess its cardiovascular properties.

Key Preclinical Findings

Initial studies in anesthetized cats and dogs demonstrated that Oxyfedrine possessed a unique combination of positive inotropic and chronotropic effects, alongside a coronary vasodilator action.[1] This was significant because many other vasodilators used for angina at the time could sometimes paradoxically worsen myocardial ischemia through a "coronary steal" phenomenon, which Oxyfedrine's positive inotropic and chronotropic support seemed to counteract.[1]

Research also indicated that Oxyfedrine improves myocardial metabolism, allowing the heart to better tolerate hypoxic conditions.[1] A major active metabolite, norephedrine, was identified, which likely contributes to the overall sympathomimetic effects of the drug through norepinephrine (B1679862) release.[1]

Tabulated Preclinical Data

| Parameter | Animal Model | Dosage | Key Findings | Reference |

| Hemodynamics | Cats | Not specified | Increased coronary circulation volume and oxygen uptake by the heart. | Not specified in search results |

| Myocardial Metabolism | Not specified | Not specified | Improved myocardial metabolism and tolerance to hypoxia. | [1] |

| Inotropic and Chronotropic Effects | Not specified | Not specified | Exerted positive inotropic and chronotropic effects. | [1] |

Experimental Protocols

General Protocol for Hemodynamic Studies in Anesthetized Animals (Reconstructed from multiple sources):

-

Animal Model: Cats or dogs were commonly used.

-

Anesthesia: A combination of urethane (B1682113) and chloralose (B1664795) was often employed for anesthesia in early studies.

-

Surgical Preparation: Animals were instrumented for the measurement of various cardiovascular parameters, including arterial blood pressure, heart rate, left ventricular pressure (for dP/dt max as an index of contractility), and coronary blood flow.

-

Drug Administration: this compound was typically administered intravenously to allow for precise dose-response assessments.

-

Measurements: Continuous recordings of hemodynamic variables were made before, during, and after drug administration to characterize the onset, magnitude, and duration of its effects.

Clinical Research: From Bench to Bedside

Following promising preclinical results, this compound entered clinical trials to evaluate its safety and efficacy in patients with angina pectoris.

Early Clinical Trials

One of the earliest documented clinical investigations was a double-blind, placebo-controlled study published in German in 1967, which evaluated the efficacy of Ildamen (Oxyfedrine) in patients with angina pectoris. Throughout the 1970s and 1980s, several clinical trials further solidified its position as an antianginal agent.

A notable comparative clinical trial assessed Oxyfedrine against placebo and the beta-blocker oxprenolol (B1678068) in thirty patients with stable angina pectoris.[2] The study found that Oxyfedrine significantly improved total exercise time and the time to onset of angina, with an efficacy comparable to that of oxprenolol.[2] Importantly, it did not adversely affect heart rate or blood pressure.[2]

Tabulated Clinical Data

| Study | Patient Population | Dosing Regimen | Key Findings | Reference |

| Comparative Trial vs. Placebo and Oxprenolol | 30 patients with stable angina pectoris | Not specified | Significantly improved total exercise time and time to onset of angina, comparable to oxprenolol. No significant effect on heart rate or blood pressure. | [2] |

| Study on Regional Myocardial Blood Flow | 6 patients with chronic stable angina and documented coronary artery disease | Single intravenous bolus of 0.11-0.13 mg/kg | Significantly increased regional myocardial blood flow in both stenotic and non-stenotic coronary arteries. | [3] |

Experimental Protocols

Protocol for a Comparative Clinical Trial in Angina Pectoris (Reconstructed):

-

Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design was often used.

-

Patient Population: Patients with a confirmed diagnosis of stable angina pectoris, typically with a positive exercise stress test, were enrolled.

-

Interventions: Patients would receive this compound, a comparator drug (like a beta-blocker or nitrate), and/or a placebo for a defined period.

-

Outcome Measures: The primary efficacy endpoints often included changes in exercise tolerance (e.g., total exercise duration, time to angina onset, time to ST-segment depression on ECG), frequency of angina attacks, and consumption of short-acting nitrates.

-

Safety Assessments: Monitoring of vital signs (heart rate, blood pressure), electrocardiograms (ECGs), and adverse events was conducted throughout the trial.

Mechanism of Action: A Dual Approach

The antianginal effect of this compound is attributed to its multifaceted mechanism of action.

β-Adrenergic Agonism and Vasodilation

Oxyfedrine acts as a partial agonist at β-adrenergic receptors.[1] This stimulation of β-receptors in the heart leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect. This direct cardiac stimulation helps to maintain cardiac output.

Simultaneously, Oxyfedrine exerts a vasodilatory effect on the coronary arteries.[1] This is also mediated, at least in part, by β-adrenergic receptor stimulation in the vascular smooth muscle, leading to relaxation and increased coronary blood flow. This dual action of enhancing myocardial oxygen supply (via vasodilation) while also supporting cardiac function was a key characteristic of the drug.

Signaling Pathway

The binding of Oxyfedrine to β-adrenergic receptors initiates a cascade of intracellular events.

References

The Pharmacological Profile of Oxyfedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine with a unique pharmacological profile, acting as both a partial agonist at β-adrenergic receptors and a vasodilator.[1] Primarily indicated for the management of angina pectoris and other cardiovascular conditions, its mechanism of action involves enhancing myocardial oxygen supply and improving cardiac efficiency.[2] This technical guide provides an in-depth overview of the pharmacological properties of Oxyfedrine hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

-

β-Adrenergic Agonism: It acts as a partial agonist at β-adrenergic receptors, with a preference for β1-receptors located in the heart.[1] This agonism leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1] PKA phosphorylates various intracellular proteins, resulting in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate).[1]

-

Vasodilation: Oxyfedrine also induces vasodilation of coronary and peripheral blood vessels.[1] This effect is, at least in part, mediated by the relaxation of vascular smooth muscle, which reduces peripheral resistance and cardiac workload.[2] The precise downstream signaling of its vasodilatory action is not fully elucidated but is thought to involve mechanisms that decrease intracellular calcium concentrations in vascular smooth muscle cells.

Pharmacodynamics: Quantitative Data

The following tables summarize the key pharmacodynamic parameters of this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacodynamic Data

| Parameter | Species | Model | Dosage | Effect | Reference |

| Hemodynamic Effects | Cats | Chronic Oral Administration (3-4 weeks) | 14 mg/kg | Increased systolic (by 27 mmHg) and diastolic (by 19 mmHg) blood pressure compared to placebo. No significant change in cardiac output, left ventricular dP/dt max, or heart rate. | [3] |

| β-Adrenoceptor Blockade | Cats | Chronic Oral Administration | 14 mg/kg | Shifted isoprenaline dose-response curves to the right (five-fold for positive chronotropic response and 20-fold for decrease in diastolic blood pressure), indicating partial β-adrenoceptor blockade. | [3] |

| Myocardial Stunning | Dogs | Myocardial Stunning Model | 1 mg/kg (administered before reperfusion) | Prevented hemodynamic and metabolic changes associated with myocardial stunning. | [4] |

| Cardiac Electrophysiology | Rabbits & Guinea-pigs | Prolonged Treatment (several weeks) | 15 mg/kg daily i.p. | Reduced maximum rate of depolarization and prolonged the plateau of the action potential in isolated hearts. | [2][5] |

Table 2: Clinical Pharmacodynamic Data

| Parameter | Study Population | Intervention | Key Findings | Reference |

| Regional Myocardial Blood Flow | 6 patients with stable angina and coronary artery disease | Single intravenous bolus (0.11-0.13 mg/kg) | - Increased myocardial blood flow in regions supplied by stenotic vessels by 25% (from 0.90 ± 0.15 to 1.20 ± 0.31 ml/g/min).- Increased myocardial blood flow in regions supplied by normal vessels by 22% (from 1.08 ± 0.19 to 1.38 ± 0.49 ml/g/min). | [6] |

| Hemodynamic Response to Isoprenaline | 12 healthy volunteers | 8 mg intravenous bolus of Oxyfedrine followed by isoprenaline infusion | - Attenuated the dose-dependent hemodynamic effects of isoprenaline.- For example, at 6.16 µ g/min isoprenaline, the increase in heart rate was +83% without Oxyfedrine and +62% with Oxyfedrine. The increase in cardiac output was +153% without and +71% with Oxyfedrine. | [7] |

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Oxyfedrine

| Parameter | Value | Reference |

| Oral Bioavailability | 85% | [8] |

| Plasma Protein Binding | Almost 100% | [8] |

| Elimination Half-life | 4.2 hours | [8] |

| Metabolism | Major active metabolite is norephedrine. | [8] |

| Excretion | 90% of active metabolites are excreted in the urine. About 75% to 100% of Oxyfedrine is excreted as norephedrine. | [8] |

Signaling Pathways

β-Adrenergic Signaling in Cardiomyocytes

Oxyfedrine, as a β-adrenergic agonist, stimulates the Gs-protein coupled β1-adrenergic receptor in cardiomyocytes. This initiates a signaling cascade that ultimately enhances cardiac contractility.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The effect of prolonged treatment with oxyfedrine on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation by PKC and PKA regulate the kinase activity and downstream signaling of WNK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxyfedrine in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of prolonged treatment with oxyfedrine on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anchored PKA synchronizes adrenergic phosphoregulation of cardiac Cav1.2 channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Inotropic Effects of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic agent with demonstrated positive inotropic and chronotropic effects on the myocardium. Classified as a partial β-adrenoceptor agonist, its mechanism of action involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of cardiac contractility. This technical guide provides a comprehensive overview of the inotropic effects of Oxyfedrine hydrochloride, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate these effects. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.

Mechanism of Action: A Partial β-Adrenoceptor Agonist

This compound exerts its inotropic effects primarily through its interaction with β-adrenergic receptors in the heart.[1] As a partial agonist, it possesses a dual action: it stimulates the receptor to elicit a response, but this response is submaximal compared to that of a full agonist like isoprenaline.[2][3] This partial agonism also means that in the presence of a full agonist, oxyfedrine can act as a competitive antagonist, attenuating the maximal response of the full agonist.[2][3]

The signaling cascade initiated by the binding of Oxyfedrine to β-adrenoceptors involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and components of the sarcoplasmic reticulum, resulting in an increased influx of calcium ions and enhanced calcium release from intracellular stores. This surge in cytosolic calcium concentration strengthens the interaction between actin and myosin filaments, thereby increasing myocardial contractility.

dot

References

- 1. Alterations in alpha 1-adrenoceptor stimulation of isolated atria from experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]

Oxyfedrine Hydrochloride: A Technical Guide on its Partial Beta-Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine and coronary vasodilator utilized in the management of coronary heart disease and angina pectoris.[1][2] Its therapeutic efficacy is attributed to its unique pharmacological profile as a partial agonist at β-adrenergic receptors.[1][2][3] This document provides a comprehensive technical overview of oxyfedrine hydrochloride's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and processes to elucidate its role as a partial β-agonist.

Mechanism of Action: Partial Agonism at β-Adrenoceptors

This compound exerts its effects through a dual action on β-adrenergic receptors, consistent with partial agonistic activity.[4] As a partial agonist, it possesses both agonistic (stimulatory) and antagonistic (inhibitory) properties. When administered alone, it acts as a β-agonist, stimulating the receptors to a lesser degree than a full agonist. This stimulation of β-adrenergic receptors, particularly β-1 receptors in the heart, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This increase in cAMP enhances myocardial contractility and promotes coronary and peripheral vasodilation, which is beneficial in improving cardiac output and oxygen supply to the heart muscle.[5][6]

Conversely, in the presence of a full agonist like isoprenaline, oxyfedrine acts as a competitive antagonist.[4] It competes for the same receptor binding sites, thereby attenuating the stronger effects of the full agonist. This is evidenced by a rightward shift in the dose-response curve for isoprenaline in the presence of oxyfedrine, indicating that a higher concentration of the full agonist is required to achieve the same level of response.[4] This dual action explains its therapeutic benefit in angina, where it can provide a baseline level of cardiac stimulation and vasodilation without inducing the excessive cardiac work that a full agonist might provoke, while also protecting the heart from excessive stimulation during periods of high sympathetic activity.[4]

Signaling Pathway of a β-Adrenoceptor Agonist

The binding of an agonist, such as oxyfedrine, to a β-adrenergic receptor initiates a cascade of intracellular events. This process begins with the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to the physiological responses characteristic of β-adrenergic stimulation, such as increased heart rate and contractility.

Caption: β-Adrenoceptor signaling cascade upon agonist binding.

Pharmacological Data

| Parameter | Definition | Relevance to Oxyfedrine |

| Binding Affinity (Ki) | The equilibrium dissociation constant for a ligand; a measure of how tightly a ligand binds to a receptor. A lower Ki indicates higher binding affinity. | Would quantify the affinity of oxyfedrine for β-adrenoceptors. |

| Potency (EC50) | The concentration of a drug that gives a half-maximal response.[7] A lower EC50 indicates greater potency. | Would define the concentration of oxyfedrine needed to elicit 50% of its maximal effect. |

| Efficacy (Emax) | The maximum response achievable from a drug.[7][8] | As a partial agonist, oxyfedrine's Emax would be lower than that of a full agonist like isoprenaline. |

| Intrinsic Activity (α) | The maximal efficacy of a drug as a fraction of the maximal efficacy of a full agonist.[8] | For oxyfedrine, α would be greater than 0 but less than 1. |

Experimental Protocols

The pharmacological profile of this compound is determined through a series of established experimental protocols. The following sections detail the methodologies for key assays used to characterize β-agonist activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing a non-labeled compound (e.g., oxyfedrine) with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity of oxyfedrine for β-adrenoceptors.

Materials:

-

Membrane preparation from cells or tissues expressing β-adrenoceptors.[9]

-

Radiolabeled ligand (e.g., [3H]dihydroalprenolol or 125I-cyanopindolol).[9]

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl2).[10]

-

Glass fiber filters.[11]

-

Scintillation counter or gamma counter.[9]

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled oxyfedrine.[10][11]

-

Equilibrium: Allow the binding to reach equilibrium.[11]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.[11]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the concentration of oxyfedrine. The IC50 value (the concentration of oxyfedrine that displaces 50% of the radiolabeled ligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation

This cell-based assay measures the functional consequence of receptor activation, specifically the production of the second messenger cAMP. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.

Objective: To quantify the ability of oxyfedrine to stimulate cAMP production via β-adrenoceptor activation.

Materials:

-

A cell line expressing the β-adrenoceptor of interest (e.g., HEK293 cells).[12]

-

This compound.

-

A full agonist (e.g., isoprenaline) for comparison.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF).[14]

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.[15]

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.[13]

-

Stimulation: Add varying concentrations of oxyfedrine or a full agonist to the cells and incubate for a defined period.[12]

-

Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.[14]

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

Visualization of Partial Agonism

The concept of partial agonism can be visualized by comparing the dose-response curves of a full agonist, a partial agonist, and an antagonist. A full agonist produces a maximal response, while a partial agonist elicits a submaximal response, even at saturating concentrations. An antagonist binds to the receptor but does not produce a response.

Caption: Logical relationship of different ligand types and their responses.

Conclusion

This compound's classification as a partial β-agonist is well-supported by its distinct pharmacological actions. Its ability to provide a moderate level of β-adrenergic stimulation while simultaneously antagonizing the effects of more potent endogenous or exogenous agonists underlies its therapeutic utility. The experimental protocols and conceptual frameworks presented in this guide provide a basis for the continued investigation and understanding of oxyfedrine and other partial agonists in drug development.

References

- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]

- 2. MeSH | Oxyfedrine (D010099) [cdek.pharmacy.purdue.edu]

- 3. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. uniba.it [uniba.it]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. bpsbioscience.com [bpsbioscience.com]

Initial In-Vitro Studies of Oxyfedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a pharmacological agent primarily known for its vasodilatory and antianginal properties. Initial in-vitro studies have characterized it as a partial agonist at β-adrenoceptors and an inhibitor of aldehyde dehydrogenase (ALDH). This technical guide provides a comprehensive overview of the foundational in-vitro research on Oxyfedrine hydrochloride, detailing its mechanism of action, experimental protocols, and the signaling pathways involved. While specific quantitative metrics such as EC50 for cAMP accumulation and definitive intrinsic activity or pA2 values for β-adrenoceptor interactions are not extensively reported in the available literature, this guide synthesizes the existing qualitative and semi-quantitative data to provide a thorough understanding of its in-vitro pharmacological profile.

Core Pharmacological Actions

β-Adrenoceptor Partial Agonism

This compound acts as a partial agonist at β-adrenoceptors.[1][2] This dual action means it can elicit a submaximal response at the receptor while competitively inhibiting the binding and effect of full agonists like isoprenaline. This partial agonism is believed to contribute to its therapeutic effects, providing a degree of β-adrenoceptor stimulation without causing excessive cardiac stimulation. In-vitro studies on isolated smooth muscles have demonstrated this characteristic.[1]

Aldehyde Dehydrogenase (ALDH) Inhibition

More recent in-vitro research has identified Oxyfedrine as an inhibitor of aldehyde dehydrogenase (ALDH) activity.[3][4] This action has been observed in cancer cell lines and suggests potential applications beyond its traditional cardiovascular uses.[3][4] The inhibition of ALDH can lead to the accumulation of cytotoxic aldehydes, a mechanism that could be exploited in cancer therapy.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data from initial in-vitro studies of this compound. It is important to note that comprehensive dose-response data and specific binding affinities are not widely available in the public domain.

| Parameter | In-Vitro Model | Concentration/Effect | Reference |

| β-Adrenoceptor Activity | Isolated Rat Portal Vein | Inhibition of spontaneous myogenic activity at 0.01-1.0 µg/mL. | This is a general finding from early studies. |

| β-Adrenoceptor Activity | Isolated Rat Portal Vein | Increased myogenic activity at 1-12 µg/mL. | This is a general finding from early studies. |

| β-Adrenoceptor Agonism | Comparative Studies | Characterized as a relatively weak β-adrenoceptor stimulant, being 10-100 times less active than isoprenaline. | This is a general finding from early studies. |

| ALDH Inhibition | HCT116 and HSC-4 Cells | Suppression of ALDH activity observed at 50 µM. | [5] |

Experimental Protocols

Isolated Rat Portal Vein Assay for Myogenic Activity

This protocol is designed to assess the effects of compounds on the spontaneous myogenic contractions of vascular smooth muscle.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound stock solution

-

Isoprenaline hydrochloride (for comparison)

-

Organ bath with isometric force transducers

-

Data acquisition system

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize the rat and dissect the portal vein in cold Krebs-Henseleit solution.

-

Carefully remove adhering adipose and connective tissue.

-

Cut the vein into helical strips (approximately 1-2 mm wide and 10 mm long).

-

Suspend the strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect the strips to isometric force transducers and apply an initial tension of 1 g.

-

Allow the preparations to equilibrate for 60-90 minutes, during which spontaneous rhythmic contractions should develop.

-

Once a stable baseline of spontaneous contractions is established, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in the frequency and amplitude of contractions for at least 15 minutes at each concentration.

-

To assess partial agonism, after the response to the highest concentration of Oxyfedrine has been recorded, add a full agonist like isoprenaline to the bath to determine if Oxyfedrine can inhibit the maximal response of the full agonist.

-

Wash out the drug and allow the tissue to return to baseline before starting a new concentration-response curve.

Aldehyde Dehydrogenase (ALDH) Activity Assay